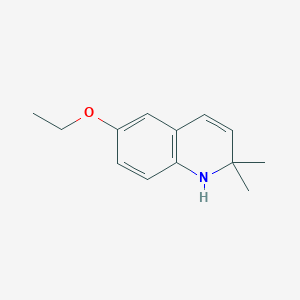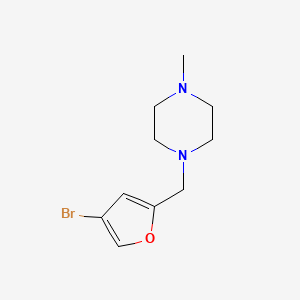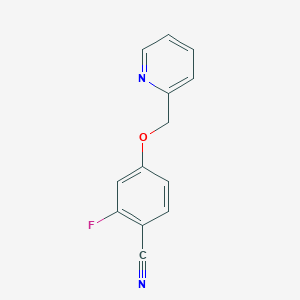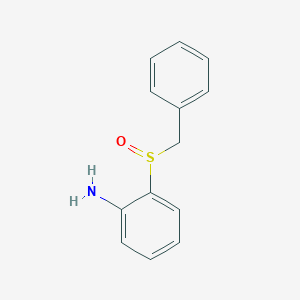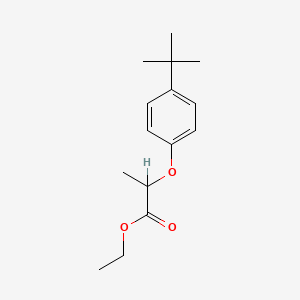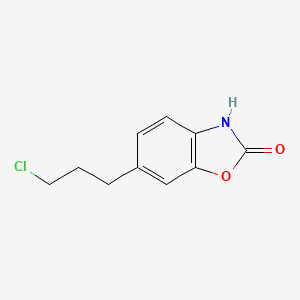
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one is an organic compound that belongs to the benzoxazolone family. This compound is characterized by the presence of a benzoxazolone core structure with a 3-chloropropyl substituent at the 6th position. Benzoxazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one typically involves the reaction of 2(3H)-benzoxazolone with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the benzoxazolone nitrogen. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the benzoxazolone core or the chloropropyl substituent.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cyclization: Catalysts like palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazolone, while oxidation can introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving benzoxazolone derivatives.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Chemical Synthesis:
Wirkmechanismus
The mechanism of action of 6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzoxazolone core can interact with aromatic residues through π-π stacking or hydrogen bonding, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-chloropropyl)-2(3H)-Benzimidazolone: Similar structure but with a benzimidazolone core.
6-(3-chloropropyl)-2(3H)-Benzothiazolone: Contains a benzothiazolone core instead of benzoxazolone.
6-(3-chloropropyl)-2(3H)-Benzoxazole: Lacks the lactam ring present in benzoxazolone.
Uniqueness
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one is unique due to its specific substitution pattern and the presence of both the benzoxazolone core and the chloropropyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
6-(3-chloropropyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H10ClNO2/c11-5-1-2-7-3-4-8-9(6-7)14-10(13)12-8/h3-4,6H,1-2,5H2,(H,12,13) |
InChI-Schlüssel |
KAKDFWWFSZIEIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CCCCl)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


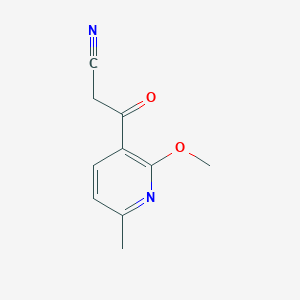
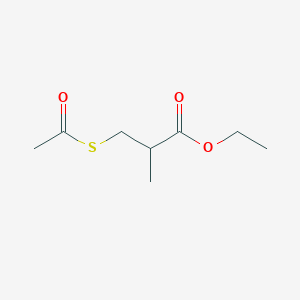
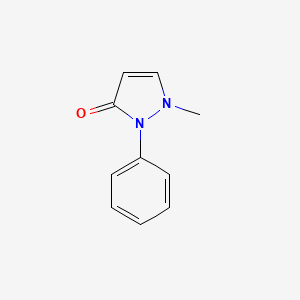
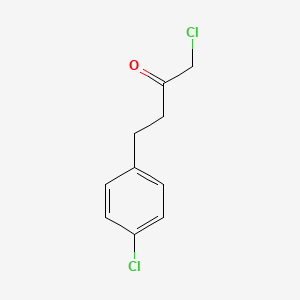
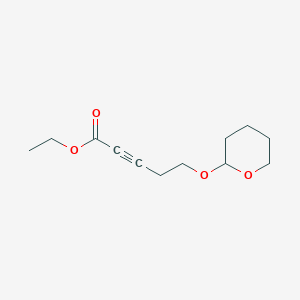
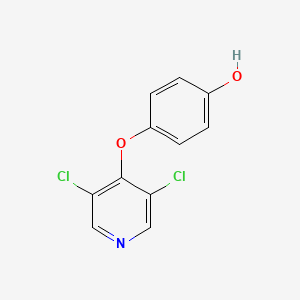
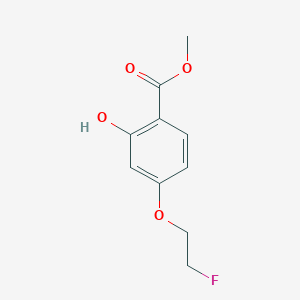
![Methyl 2-[p-(benzyloxy)phenoxy]propionate](/img/structure/B8697248.png)
![2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine](/img/structure/B8697253.png)
